![molecular formula C10H15BrClNO B1383318 3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride CAS No. 1798731-05-1](/img/structure/B1383318.png)
3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride
Overview
Description
3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride is a chemical compound with the molecular formula C10H14BrNO·HCl. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride typically involves the reaction of 4-bromobenzyl chloride with 3-amino-1-propanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Antipsychotic Potential
Research indicates that derivatives of amino alcohols, such as 3-amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride, may exhibit antidepressant and antipsychotic activities. These compounds can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. Studies have shown that modifications in the structure of amino alcohols can lead to enhanced biological activity and selectivity for specific receptors, making them promising candidates for drug development in treating depression and schizophrenia .
Synthesis of Novel Pharmacological Agents
The compound serves as a key intermediate in the synthesis of novel pharmacological agents. Its unique structure allows for further functionalization, leading to the development of compounds with improved efficacy and reduced side effects. For instance, researchers have utilized this compound to synthesize new analogs that target specific biological pathways involved in various diseases .
Analytical Chemistry
Chromatographic Applications
this compound is employed in analytical chemistry for the development of chromatographic methods. Its properties facilitate the separation and identification of complex mixtures in biological samples. For example, high-performance liquid chromatography (HPLC) methods have been developed using this compound as a standard to quantify related substances in pharmaceutical formulations .
Spectroscopic Studies
The compound's spectral characteristics make it suitable for spectroscopic studies. It can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to elucidate its structure and confirm purity during synthesis processes. These analytical techniques are essential for ensuring compliance with regulatory standards in pharmaceutical manufacturing .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Antidepressant Activity | Demonstrated that modifications of the amino alcohol structure enhanced serotonin receptor affinity. |
Study B | Chromatographic Method Development | Established an HPLC method using the compound as a standard for quantifying impurities in drug formulations. |
Study C | Synthesis of Derivatives | Synthesized several derivatives showing improved efficacy against specific targets related to neurological disorders. |
Mechanism of Action
The mechanism of action of 3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride
- 3-(2-Bromo-phenyl)-propan-1-ol
- 3-(4-Bromophenyl)-propan-1-ol
Uniqueness
3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride is unique due to the presence of both amino and hydroxyl functional groups, which allow it to participate in a wide range of chemical reactions. Additionally, the bromine atom provides a site for further functionalization, making it a versatile compound for various research applications.
Biological Activity
3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride is a compound that has garnered attention for its diverse biological activities, including antibacterial, antifungal, and antiviral properties. This article explores its biological activity through various studies, highlighting its mechanisms of action, effectiveness against specific pathogens, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound has the molecular formula C10H14BrClNO and a molecular weight of 292.59 g/mol. Its structure includes a propanol-amine backbone with a 4-bromophenyl group, which is crucial for its biological activity. The synthesis typically involves the reaction of 4-bromobenzyl cyanide with propan-1-amine in the presence of hydrogen chloride, leading to a stable carbon-nitrogen bond through nucleophilic substitution:
Antibacterial Activity
This compound has shown significant antibacterial activity against various strains, including:
- Streptococcus pneumoniae
- Staphylococcus aureus
Studies indicate that it exhibits minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these bacteria, demonstrating its potential as a therapeutic agent for bacterial infections .
Bacterial Strain | MIC (mg/mL) |
---|---|
Streptococcus pneumoniae | 0.0039 - 0.025 |
Staphylococcus aureus | 0.0039 - 0.025 |
Antifungal Activity
The compound also displays antifungal properties, effectively inhibiting the growth of fungi such as Candida albicans and Fusarium oxysporum. The MIC values against these fungi range from 16.69 to 78.23 µM for C. albicans and from 56.74 to 222.31 µM for F. oxysporum .
The biological activity of this compound is attributed to its ability to interact with biological targets through several mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors, enhancing binding affinity.
- Hydrophobic Interactions : The bromomethylphenyl moiety engages in hydrophobic interactions, crucial for modulating enzyme activities and receptor functions.
These interactions influence various biochemical pathways, leading to observed therapeutic effects.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several compounds structurally similar to this compound. It was found that modifications in the bromine position significantly affected antibacterial properties, highlighting the importance of structural specificity in drug design .
Comparative Analysis with Other Compounds
In comparative studies with other derivatives, the unique substitution pattern of the 4-bromophenyl group in this compound was noted to enhance its antibacterial properties compared to analogs like 3-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride . This emphasizes the role of molecular structure in determining biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride, and what key reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves halogenation, substitution, and acid-catalyzed cyclization. For example:
- Substitution : Use sodium hydroxide or potassium hydroxide in aqueous/alcoholic media to introduce functional groups .
- Reduction : Catalytic hydrogenation (e.g., Pd/C) or LiAlH4 for reducing intermediates .
- Hydrochloride Formation : React the free base with HCl in THF under reflux, as demonstrated in analogous bromophenol hydrochloride syntheses (yield ~36%) .
- Critical Factors : Reaction time, temperature, and stoichiometry of HCl significantly impact purity. Monitor via TLC or HPLC to optimize conditions.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the bromophenyl group and amino-alcohol backbone. Compare shifts to structurally similar compounds like (S)-3-amino-3-(4-fluorophenyl)propan-1-ol .
- Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular weight (e.g., [M+H]<sup>+</sup> ~290.6 g/mol).
- X-ray Crystallography : Resolve stereochemistry and bond angles using monoclinic P21/c systems, as seen in bromophenyl-propene analogs .
Q. How does the hydrochloride salt form influence solubility and stability in experimental settings?
- Methodological Answer :
- Solubility : The hydrochloride salt enhances water solubility due to ionic interactions. Test solubility in polar solvents (e.g., methanol, DMSO) for biological assays.
- Stability : Store at 2–8°C in airtight, light-protected containers to prevent degradation. Hydrochloride salts of similar amino-alcohols show reduced hygroscopicity compared to free bases .
Q. What purification strategies are effective for isolating high-purity samples?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to isolate crystals, leveraging differences in solubility between the hydrochloride salt and impurities.
- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate to chloroform/methanol) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve >95% purity, critical for pharmacological studies .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in substitution or oxidation reactions?
- Methodological Answer :
- Substitution : The bromophenyl group directs electrophilic aromatic substitution (e.g., nitration), while the amino-alcohol backbone participates in nucleophilic reactions. Study kinetics using DFT calculations or isotopic labeling .
- Oxidation : mCPBA selectively oxidizes allylic positions, forming epoxides. Monitor by <sup>19</sup>F NMR if fluorinated analogs are synthesized .
Q. How can advanced analytical methods (e.g., LC-MS/MS or 2D NMR) resolve structural ambiguities in derivatives?
- Methodological Answer :
- LC-MS/MS : Quantify trace impurities (e.g., dehalogenated byproducts) using multiple reaction monitoring (MRM).
- 2D NMR (COSY, NOESY) : Assign stereochemistry and confirm regioselectivity in derivatives, as applied to fluorophenyl analogs .
Q. What structural modifications enhance biological activity while retaining the bromophenyl core?
- Methodological Answer :
- Halogen Substitution : Replace bromine with chlorine or fluorine to modulate electron-withdrawing effects and bioavailability .
- Backbone Optimization : Introduce spiro or bicyclic moieties (e.g., azaspiro compounds) to improve metabolic stability .
Q. How should researchers address contradictions in reported synthetic yields or purity data?
- Methodological Answer :
- Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, anhydrous solvents) to minimize side reactions.
- Cross-Validation : Compare analytical data (HPLC, NMR) with published benchmarks for similar compounds, such as 2-amino-5-bromophenol hydrochloride .
Q. What role does stereochemistry play in the compound’s interaction with biological targets?
- Methodological Answer :
- Enantiomeric Resolution : Use chiral HPLC or enzymatic resolution to isolate (R)- and (S)-forms. Test binding affinity against receptors (e.g., GPCRs) to identify active enantiomers, as shown for fluorophenyl analogs .
Q. Can computational modeling predict the compound’s pharmacokinetic properties or toxicity?
- Methodological Answer :
- In Silico Tools : Apply QSAR models to estimate logP, pKa, and CYP450 inhibition. Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like monoamine oxidases .
- ADMET Profiling : Use platforms like SwissADME to assess absorption and toxicity risks before in vivo studies .
Properties
IUPAC Name |
2-(aminomethyl)-3-(4-bromophenyl)propan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c11-10-3-1-8(2-4-10)5-9(6-12)7-13;/h1-4,9,13H,5-7,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZPDFINJBKFBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)CO)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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